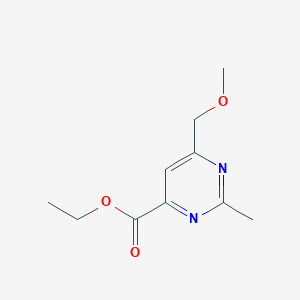
Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate
Übersicht
Beschreibung
Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate (EMMC) is a molecule that has been studied for its potential applications in various scientific fields. EMMC is a pyrimidine derivative and is composed of an ethyl group, a methoxymethyl group, and a methyl group, all of which are connected to a carboxylate. EMMC has been studied for its potential to act as a catalyst in organic synthesis, as well as its potential roles in medical research, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate has been studied for its potential applications in various scientific fields. It has been investigated for its potential use as a catalyst in organic synthesis, as well as its potential roles in medical research, biochemistry, and physiology. In particular, this compound has been studied for its potential to act as a prodrug, meaning that it can be used as a delivery system for other drugs. In addition, this compound has been studied for its potential role in gene therapy and as a potential treatment for cancer.
Wirkmechanismus
The mechanism of action of Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate is not yet fully understood. However, it is believed that this compound acts as a prodrug, meaning that it can be used as a delivery system for other drugs. It is thought that this compound binds to certain receptors in the body, allowing it to transport the drug to its intended target. In addition, this compound has been studied for its potential to act as a catalyst in organic synthesis, meaning that it can be used to speed up the reaction of certain molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been studied for its potential role in gene therapy and as a potential treatment for cancer. In addition, this compound has been studied for its potential to act as a prodrug, meaning that it can be used as a delivery system for other drugs. It is thought that this compound binds to certain receptors in the body, allowing it to transport the drug to its intended target.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate in laboratory experiments include its ability to act as a prodrug, meaning that it can be used as a delivery system for other drugs; its potential to act as a catalyst in organic synthesis, meaning that it can be used to speed up the reaction of certain molecules; and its potential role in gene therapy and as a potential treatment for cancer. The limitations of using this compound in laboratory experiments include its lack of understanding of its mechanism of action, as well as its potential for toxicity.
Zukünftige Richtungen
The potential future directions of Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate research include further investigation into its mechanism of action, its potential for toxicity, and its potential applications in gene therapy and cancer treatment. In addition, further research could be conducted into the synthesis of this compound, as well as its potential to act as a catalyst in organic synthesis. Finally, further research could be conducted into the potential applications of this compound in medical research, biochemistry, and physiology.
Eigenschaften
IUPAC Name |
ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(13)9-5-8(6-14-3)11-7(2)12-9/h5H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOQBAOZCYHGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)COC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



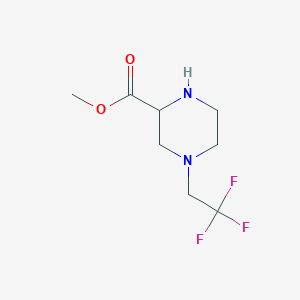
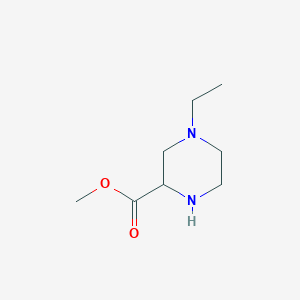
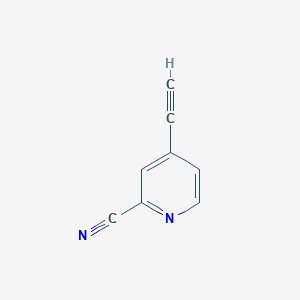
![(1-{[2-(4-Ethylphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)(4-phenyl-1-piperazinyl)methanone](/img/structure/B1484524.png)
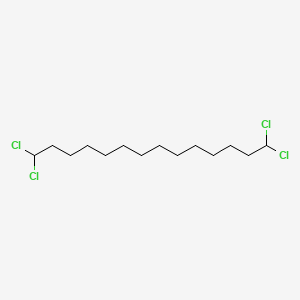
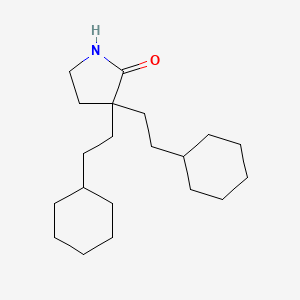
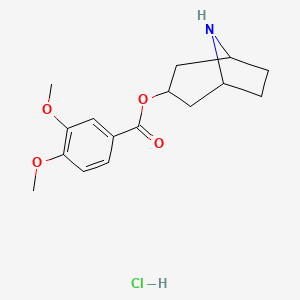
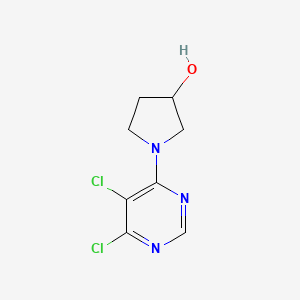
![Methyl 2-{2-[(2S)-1-(4-chlorophenyl)-5-oxopyrrolidinyl]ethyl}-1,2,3,4-tetrahydro-8-isoquinolinecarboxylate](/img/structure/B1484532.png)
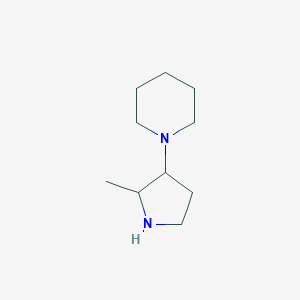
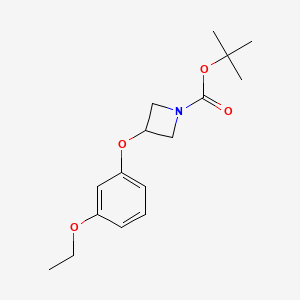
![Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate](/img/structure/B1484536.png)
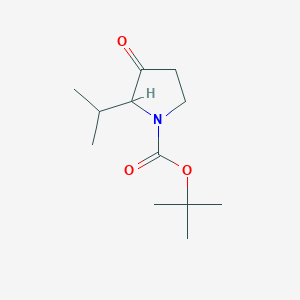
![tert-Butyl 4-{[(3-{[1-(tert-butoxycarbonyl)-4-piperidinyl]methoxy}propanoyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B1484542.png)